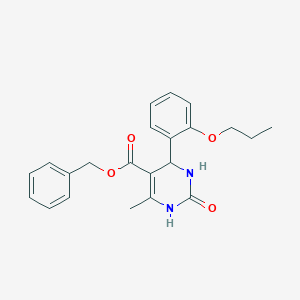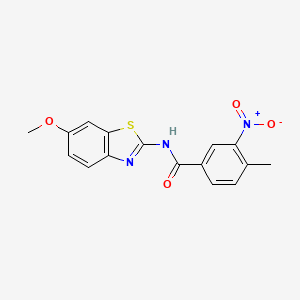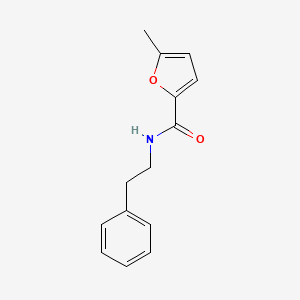![molecular formula C28H17NO2S B11705428 2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11705428.png)
2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE is a complex organic compound that features a unique structure combining biphenyl, thiazole, and chromenone moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the biphenyl-thiazole intermediate, which is then coupled with a chromenone derivative under specific reaction conditions. The key steps include:
Formation of Biphenyl-Thiazole Intermediate: This involves the reaction of 4-bromobiphenyl with thioamide under palladium-catalyzed conditions to form the biphenyl-thiazole intermediate.
Coupling with Chromenone: The intermediate is then reacted with a chromenone derivative in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the chromenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl chains.
Wissenschaftliche Forschungsanwendungen
2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- 2-([1,1′-biphenyl]-4-yl)-3-hydroxy-4H-chromen-4-one
Uniqueness
2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE is unique due to its combination of biphenyl, thiazole, and chromenone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse functionalization and potential therapeutic applications that are not possible with simpler analogs.
Eigenschaften
Molekularformel |
C28H17NO2S |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C28H17NO2S/c30-28-24(16-23-22-9-5-4-8-20(22)14-15-26(23)31-28)27-29-25(17-32-27)21-12-10-19(11-13-21)18-6-2-1-3-7-18/h1-17H |
InChI-Schlüssel |
KSNHGPJYYIOPLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11705351.png)

![2,4-di(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11705358.png)
![2-{[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B11705366.png)
![2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B11705367.png)
![(5Z)-3-(3-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11705369.png)


![ethyl (2E)-3-[(4-bromophenyl)amino]-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-3-oxopropanoate](/img/structure/B11705382.png)

![(5E)-1-benzyl-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11705393.png)
![4-{[(1E,2E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11705403.png)
![([(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimeth ylphenyl)phosphino)dimethylamine](/img/structure/B11705407.png)

